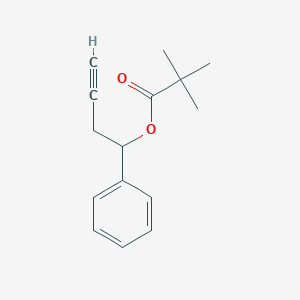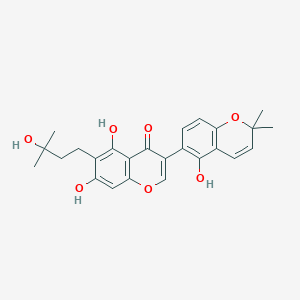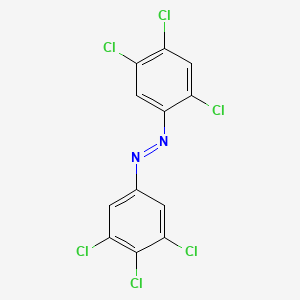![molecular formula C22H12N2S2 B14178792 5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine CAS No. 927894-61-9](/img/structure/B14178792.png)
5,5'-Bis[(thiophen-2-yl)ethynyl]-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine is a complex organic compound that features a bipyridine core with ethynyl-linked thiophene groups at the 5 and 5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine typically involves the following steps:
Formation of Ethynylthiophene: This step involves the coupling of thiophene with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction.
Coupling with Bipyridine: The ethynylthiophene is then coupled with 2,2’-bipyridine using similar palladium-catalyzed reactions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their electronic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine largely depends on its application:
Electronic Properties: The compound can act as an electron donor or acceptor in electronic devices, facilitating charge transfer processes.
Biological Activity: In biological systems, it may interact with cellular components through its aromatic rings and ethynyl groups, potentially affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’5’,2’'-Terthiophene: Another thiophene-based compound with similar electronic properties.
5,5’‘-Bis[(5-butyl-2-thienyl)ethynyl]-2,2’5’,2’'-terthiophene: A structurally similar compound with additional butyl groups.
Uniqueness
5,5’-Bis[(thiophen-2-yl)ethynyl]-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexation, enhancing its versatility in various applications.
Propiedades
Número CAS |
927894-61-9 |
|---|---|
Fórmula molecular |
C22H12N2S2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
5-(2-thiophen-2-ylethynyl)-2-[5-(2-thiophen-2-ylethynyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C22H12N2S2/c1-3-19(25-13-1)9-5-17-7-11-21(23-15-17)22-12-8-18(16-24-22)6-10-20-4-2-14-26-20/h1-4,7-8,11-16H |
Clave InChI |
HKYRSPYHUVWLKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C#CC2=CN=C(C=C2)C3=NC=C(C=C3)C#CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


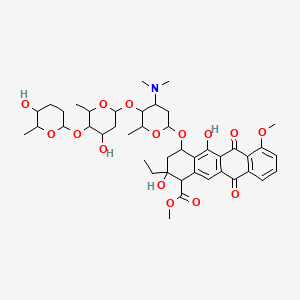
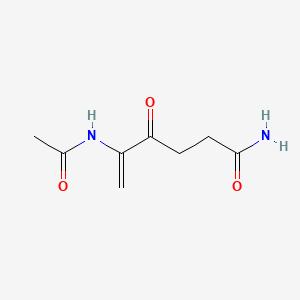
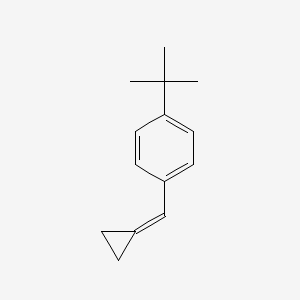
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
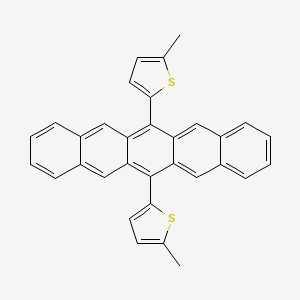
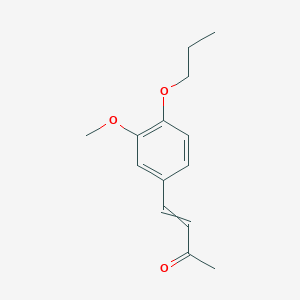
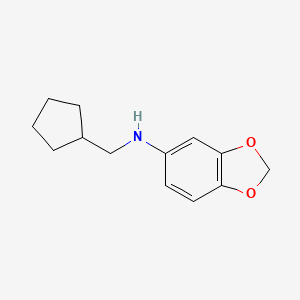

![1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14178781.png)
